3-(Methylamino)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(methylamino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-5-7-3(8)2-6-4(7)9/h5H,2H2,1H3,(H,6,9) |
InChI Key |
CMGGAAWQHCTRSL-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=O)CNC1=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Methylamino Imidazolidine 2,4 Dione and Its Analogues
General Reactivity of the Imidazolidine-2,4-dione Nucleus
The imidazolidine-2,4-dione ring, also known as the hydantoin (B18101) ring, is a five-membered cyclic ureide structure that is a cornerstone in numerous biologically active compounds. tandfonline.comekb.eg Its reactivity is a product of the electronic properties of its nitrogen and carbonyl centers, its capacity for tautomerism, and the conformational dynamics influenced by substituents.
The imidazolidine-2,4-dione nucleus possesses both electrophilic and nucleophilic centers, which dictates its interaction with various reagents.
Carbonyl Centers: The carbon atoms of the two carbonyl groups (at positions 2 and 4) are electrophilic. The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms renders these carbons susceptible to nucleophilic attack. This reactivity is fundamental to many synthetic and degradation pathways of hydantoin derivatives.
Nitrogen Atoms: The nucleophilicity of the nitrogen atoms within the ring (N-1 and N-3) is generally modest due to the delocalization of their lone pairs into the adjacent carbonyl groups. However, under basic conditions, deprotonation of the N-H group at the N-1 position can generate a highly nucleophilic anion, which can readily participate in alkylation and other substitution reactions. The exocyclic nitrogen of the methylamino group at the N-3 position is also a nucleophilic center.
The electrophilic and nucleophilic characteristics of the imidazolidine-2,4-dione ring are summarized in the table below.
| Center | Character | Reactivity |
| C2 (Carbonyl) | Electrophilic | Susceptible to attack by nucleophiles. |
| C4 (Carbonyl) | Electrophilic | Susceptible to attack by nucleophiles. |
| N1 (Amide) | Nucleophilic (anion) | Can be deprotonated to form a nucleophilic anion for substitution reactions. |
| N3 (Amine) | Nucleophilic | The exocyclic nitrogen possesses a lone pair and can act as a nucleophile. |
This table is generated based on general principles of organic chemistry.
Imidazolidine-2,4-dione and its derivatives can exist in different tautomeric forms, primarily involving keto-enol and amide-imidol tautomerism. Theoretical studies on hydantoin itself have shown that the diketo form is the most stable tautomer in both the gas phase and in solution. orientjchem.org The presence of different tautomers, even in small equilibrium concentrations, can significantly influence the reaction pathways by providing alternative reactive species. For instance, the enol tautomer can react with electrophiles at the oxygen atom, while the imidol form can react at the nitrogen.
The potential tautomeric forms of the imidazolidine-2,4-dione ring system are illustrated below.
| Tautomeric Form | Description |
| Diketo | The most stable and predominant form. |
| Keto-enol | Involves the migration of a proton from a nitrogen to a carbonyl oxygen. |
| Amide-imidol | Involves the migration of a proton from a nitrogen to a carbonyl oxygen. |
This table is based on theoretical studies of hydantoin tautomerism. orientjchem.org
The five-membered imidazolidine (B613845) ring is not perfectly planar and can adopt various envelope or twisted conformations. The specific conformation is influenced by the nature and size of the substituents on the ring. For instance, studies on 1,3-disubstituted imidazolidines have shown that the nitrogen atoms can undergo rapid inversion. researchgate.net
Substituents on the imidazolidine-2,4-dione ring can significantly modulate its reactivity through electronic and steric effects.
Electronic Effects: Electron-withdrawing groups attached to the nitrogen atoms, such as a benzenesulfonyl group, can increase the acidity of the remaining N-H proton and enhance the electrophilicity of the carbonyl carbons. nih.gov Conversely, electron-donating groups would have the opposite effect.
Steric Effects: Bulky substituents can hinder the approach of reagents to the reactive centers of the ring, thereby decreasing the reaction rate. The conformation of the ring and the orientation of the substituents will also play a crucial role in determining the stereochemical outcome of reactions.
Transformations Involving the Methylamino Substituent
The methylamino group at the 3-position introduces a distinct set of reactive possibilities for 3-(methylamino)imidazolidine-2,4-dione.
The nitrogen atom of the methylamino group is susceptible to both oxidation and reduction.
Oxidation: The oxidation of N-amino and N-alkylamino groups on heterocyclic systems is a known transformation. In the context of drug metabolism, N-oxidation of amines is a common pathway. nih.gov The oxidation of the methylamino group in this compound could potentially lead to the corresponding N-nitroso, N-hydroxy, or N-oxide derivatives, depending on the oxidizing agent and reaction conditions. Aerobic oxidation of secondary amines, including nitrogen heterocycles, can be achieved using bioinspired catalyst systems. nih.gov
Reduction: The N-N bond in N-amino compounds can be cleaved under reductive conditions. For example, catalytic hydrogenation can be employed to reduce N-amino groups to the corresponding amines.
The stability of this compound is influenced by pH and the presence of other chemical agents. The imidazolidine-2,4-dione ring itself can undergo hydrolysis under acidic or basic conditions. wikipedia.org
Acidic Conditions: Under strong acidic conditions, the amide bonds of the hydantoin ring can be hydrolyzed, leading to the opening of the ring and the formation of an amino acid derivative. The stability of hydantoin derivatives in acidic media can vary depending on the substituents. nih.gov
Basic Conditions: In basic solutions, the hydantoin ring is also susceptible to hydrolysis. The reaction is often initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. The rate of degradation is dependent on the pH and the structure of the hydantoin derivative. nih.govnih.gov The N-methylamino group could also potentially influence the degradation pathway.
The stability of hydantoin derivatives is a critical factor in their application. The table below summarizes the general degradation behavior of the imidazolidine-2,4-dione ring.
| Condition | General Degradation Pathway |
| Acidic Hydrolysis | Ring opening to form amino acid derivatives. wikipedia.org |
| Basic Hydrolysis | Ring opening via nucleophilic attack on carbonyl carbons. nih.govgrafiati.com |
This table is based on the known chemical properties of the hydantoin ring.
Ring-Opening and Ring-Closure Reactions of Imidazolidine-2,4-diones
The structural integrity and synthetic accessibility of the imidazolidine-2,4-dione (hydantoin) core are largely defined by ring-opening and ring-closure reactions. Ring-closure reactions are fundamental to the synthesis of the hydantoin scaffold itself, while ring-opening reactions offer pathways to functionalized acyclic structures.
Ring-Closure Reactions:
The formation of the imidazolidine-2,4-dione ring is a cornerstone of heterocyclic chemistry, with several established and novel methods available. A prominent modern approach involves a post-Ugi cascade reaction sequence. organic-chemistry.org This method utilizes a two-step Ugi/cyclization process, where the initial multicomponent Ugi reaction product undergoes a subsequent microwave-assisted, one-pot cyclization. organic-chemistry.org In this sequence, a propiolic acid derivative initially incorporated acts as a leaving group under basic conditions, facilitating the ring closure to form the hydantoin scaffold with high efficiency. organic-chemistry.org The reaction tolerates a variety of functional groups, making it a versatile tool for creating diverse hydantoin libraries. organic-chemistry.org
Another fundamental route involves the reaction of C-phenylglycine derivatives with isocyanates or isothiocyanates. researchgate.netnih.gov This method provides N-3 and C-5 substituted imidazolidine-2,4-diones and their 2-thioxo analogues. researchgate.netnih.gov For example, reacting C-4-methylphenylglycine with phenyl isocyanate yields (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. nih.gov
The table below summarizes the results of a post-Ugi/cyclization strategy for the synthesis of various hydantoin scaffolds, demonstrating the efficiency and substrate scope of this ring-closure method. organic-chemistry.org
Table 1: Synthesis of Hydantoin Scaffolds via Post-Ugi/Cyclization Cascade Data sourced from research on facile construction of hydantoin scaffolds. organic-chemistry.org
| Entry | R¹ | R² | R³ | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | C₆H₅CH₂ | C₆H₅ | c-C₆H₁₁ | 3a | 77 |
| 2 | 4-MeO-C₆H₄CH₂ | C₆H₅ | c-C₆H₁₁ | 3b | 75 |
| 3 | 4-F-C₆H₄CH₂ | C₆H₅ | c-C₆H₁₁ | 3c | 72 |
| 4 | C₆H₅CH₂ | 4-MeO-C₆H₄ | c-C₆H₁₁ | 3d | 74 |
| 5 | C₆H₅CH₂ | 4-Cl-C₆H₄ | c-C₆H₁₁ | 3e | 68 |
| 6 | C₆H₅CH₂ | C₆H₅ | t-Bu | 3f | 65 |
Ring-Opening Reactions:
The imidazolidine ring, while generally stable, can undergo ring-opening under specific conditions. Studies on related saturated cyclic aminals, such as imidazolidines and hexahydropyrimidines, have shown that the ring can be opened by potent nucleophiles like Grignard reagents. researchgate.net For the reaction to proceed effectively, one of the nitrogen atoms typically requires protection as a sulfonamide. researchgate.net This modification enhances the electrophilicity of the aminal carbon, facilitating nucleophilic attack and subsequent cleavage of a carbon-nitrogen bond. researchgate.net This type of reaction provides a synthetic route to functionalized 1,2- and 1,3-diamines from their corresponding cyclic precursors. researchgate.net
Cycloaddition Reactions Involving the Hydantoin Scaffold
The hydantoin scaffold and its precursors are versatile participants in various cycloaddition reactions, enabling the construction of complex polycyclic and spirocyclic systems. These reactions typically involve either the formation of the hydantoin ring itself via cycloaddition or the use of a functionalized hydantoin as a component in a cycloaddition process.
A significant strategy for accessing the hydantoin scaffold is through a palladium-catalyzed (3+2) cycloaddition. chemrxiv.orgorganic-chemistry.orgacs.org This reaction occurs between 5-vinyloxazolidine-2,4-diones (VOxD) and electrophiles such as isocyanates or imines. chemrxiv.orgorganic-chemistry.org The VOxD acts as a precursor to a zwitterionic aza-π-allylpalladium(II) intermediate, which serves as the three-atom component in the cycloaddition. chemrxiv.org This methodology allows for the synthesis of a wide array of 5,5'-substituted hydantoins and 4-imidazolidinones, with enantioselective versions achieving high enantiomeric excess through the use of chiral ligands. organic-chemistry.orgorganic-chemistry.org
The hydantoin ring can also act as a dienophile in [4+2] cycloaddition reactions, particularly when functionalized with an exocyclic double bond. mdpi.com 5-Methylidene-hydantoins and their 2-thiohydantoin (B1682308) analogues react with 1,3-dienes like cyclopentadiene (B3395910), cyclohexadiene, and isoprene (B109036) to form spiro-hydantoin derivatives. mdpi.com These Diels-Alder reactions proceed with high regio- and stereoselectivity. mdpi.com While reactions with highly reactive dienes like cyclopentadiene can proceed with simple heating, less reactive dienes often require catalysis by Lewis acids. mdpi.com This approach has been used to synthesize novel spiro-derivatives containing both the hydantoin and norbornene frameworks. mdpi.com
The table below presents data from the [4+2] cycloaddition reactions between various 5-methylidene-2-thiohydantoins and cyclopentadiene, illustrating the formation of spirocyclic compounds. mdpi.com
Table 2: [4+2] Cycloaddition of 5-Methylidene-2-thiohydantoins with Cyclopentadiene Data sourced from research on the synthesis of spiro-2-chalcogenimidazolones. mdpi.com
| Entry | Dienophile (R) | Diastereomer Ratio (exo:endo) | Total Yield (%) |
|---|---|---|---|
| 1 | H | 50:50 | 98 |
| 2 | Me | 50:50 | 95 |
| 3 | Et | 50:50 | 90 |
| 4 | Pr | 50:50 | 93 |
| 5 | i-Pr | 50:50 | 95 |
Computational and Theoretical Studies of 3 Methylamino Imidazolidine 2,4 Dione Systems
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of 3-(Methylamino)imidazolidine-2,4-dione. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov
Detailed analysis of the electronic properties involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For the this compound system, the nitrogen and oxygen atoms are expected to significantly influence the electron density distribution.
Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the carbonyl oxygens would appear as regions of high negative potential (red), making them likely sites for electrophilic attack, while the amino group and N-H protons would show positive potential (blue).
Calculated parameters such as Mulliken charges, bond lengths, and bond angles provide a quantitative description of the molecule's geometry and electronic makeup. mdpi.comresearchgate.net These theoretical values can be compared with experimental data, if available, to validate the computational model. researchgate.net
Interactive Table: Calculated Electronic Properties of an Imidazolidine-2,4-dione System This table presents typical data obtained from DFT calculations on a related heterocyclic system, illustrating the types of parameters used to predict reactivity.
| Calculated Parameter | Representative Value | Significance |
| Heat of Formation | -62.87 kcal/mol | Thermodynamic stability of the molecule. researchgate.net |
| HOMO Energy | -0.2720 a.u. | Relates to ionization potential and electron-donating ability. researchgate.net |
| LUMO Energy | -0.0382 a.u. | Relates to electron affinity and electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | 0.2338 a.u. | Indicator of chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | 1.4186 D | Measures the overall polarity of the molecule. researchgate.net |
Note: Data is representative of a thiazolidine-2,4-dione system and serves as an example of typical computational outputs. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The this compound molecule possesses several rotatable bonds, particularly around the methylamino group, leading to various possible three-dimensional arrangements or conformations. Molecular modeling and molecular dynamics (MD) simulations are employed to explore this conformational landscape. nih.gov
Conformational analysis begins by identifying the low-energy conformers through systematic or stochastic searches of the potential energy surface. nih.gov DFT calculations can then be used to optimize the geometry of these conformers and calculate their relative energies. nih.gov The results can indicate the most stable conformation in the gas phase. For this compound, key dihedral angles would include the C-N-N-C torsion, which dictates the orientation of the methylamino substituent relative to the imidazolidine (B613845) ring.
Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov An MD simulation can reveal how the molecule flexes, vibrates, and transitions between different conformations. nih.govmdpi.com Such simulations are particularly useful for understanding how the molecule behaves in a solvent or when interacting with a biological target, like a protein binding pocket. nih.gov The stability of different conformations and the energy barriers for interconversion can be assessed from the simulation trajectories. nih.gov
Interactive Table: Relative Conformational Energies This table illustrates how computational methods can be used to compare the stability of different molecular conformations.
| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conformer A | 180° (anti) | 0.00 | 75.5 |
| Conformer B | 60° (gauche) | 1.50 | 24.5 |
| Conformer C | 0° (syn) | 5.00 | <0.1 |
Note: Values are hypothetical and for illustrative purposes to show typical outputs of conformational analysis.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. rsc.org Locating and characterizing transition states using quantum chemical methods (like DFT) is a key goal. researchgate.net The calculated energy of the transition state relative to the reactants gives the activation energy, which is essential for determining the reaction rate. nih.gov
For instance, the hydrolysis of the imidazolidine-2,4-dione ring is a reaction of significant interest. Theoretical studies can model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, the breaking of the amide bond, and the subsequent proton transfers. researchgate.net Such studies can distinguish between different proposed mechanisms by comparing the activation energies of the competing pathways. researchgate.net The calculations can also model the role of catalysts by showing how they lower the transition state energy. rsc.org
Structure-Reactivity Relationships Derived from Computational Data
By combining the insights from electronic structure analysis, conformational studies, and reaction mechanism investigations, it is possible to establish structure-reactivity relationships. These relationships explain how the chemical structure of this compound and its derivatives influences their reactivity.
For example, computational data can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net In these models, calculated electronic descriptors (like HOMO/LUMO energies, atomic charges, or dipole moments) are correlated with experimentally observed reaction rates or biological activities. researchgate.netgrowingscience.com A QSAR study on a series of derivatives could reveal that increasing the electron-withdrawing character of a substituent at a particular position decreases the activation energy for a nucleophilic attack, thereby increasing the reaction rate.
Analysis of the HOMO and LUMO can predict the regioselectivity of reactions. In cycloaddition reactions, the overlap between the HOMO of one reactant and the LUMO of the other determines the favored product isomer. growingscience.com Similarly, MESP maps can predict sites of protonation or electrophilic addition. researchgate.net These theoretical predictions provide a rational basis for designing new derivatives with tailored reactivity for applications in synthesis or medicinal chemistry.
Applications of Imidazolidine 2,4 Diones in Advanced Chemical Research
Imidazolidine-2,4-diones as Versatile Building Blocks in Complex Molecule Synthesis
The imidazolidine-2,4-dione framework is a fundamental building block in organic synthesis, prized for its reactivity and utility in constructing more complex molecular architectures. organic-chemistry.org Synthetic chemists have developed numerous methods to access highly substituted and chiral hydantoins, which serve as key intermediates for a range of target molecules.
One prominent strategy involves the synthesis of hydantoins from simple dipeptides. A single-step method using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) facilitates the dual activation of an amide and a Boc-protecting group, leading to the formation of highly substituted chiral hydantoins under mild conditions. researchgate.net This approach has proven effective in the synthesis of various biologically active compounds, including drug analogues and natural products. researchgate.net Another established route is the Urech hydantoin (B18101) synthesis, which uses amino acids and potassium cyanate (B1221674) to produce the core structure. researchgate.net
Multicomponent reactions (MCRs) have also emerged as powerful tools for constructing the hydantoin scaffold. A post-Ugi cascade reaction, for example, provides an efficient, atom-economical, and environmentally friendly one-pot protocol for synthesizing diverse hydantoins. mdpi.com This method's applicability to other MCRs, such as the Passerini and Mannich reactions, further broadens the scope for creating structurally varied hydantoin-based molecules. mdpi.com
The following table summarizes various synthetic strategies for preparing imidazolidine-2,4-dione derivatives, highlighting the versatility of this scaffold as a synthetic precursor.
| Synthetic Method | Starting Materials | Key Features | Reference(s) |
| Tf₂O-Mediated Cyclization | Boc-Protected Dipeptides | Single-step, mild conditions, preserves chirality. | researchgate.net |
| Urech Synthesis | α-Amino Acids, Potassium Cyanate | Classic method for hydantoin formation. | researchgate.net |
| Post-Ugi Cascade Reaction | Amines, Aldehydes/Ketones, Isocyanides, Propiolic Acid | Microwave-assisted, one-pot, high efficiency. | mdpi.com |
| Bucherer-Bergs Reaction | Ketones/Aldehydes, Cyanide, Ammonium (B1175870) Carbonate | Multicomponent reaction for 5,5'-disubstituted hydantoins. | alfa-chemistry.comnih.gov |
| Synthesis from Dehydroabietylamine | Dehydroabietylamine | Utilizes natural product derivatives. | nih.gov |
Utility in Combinatorial Chemistry and Diversity-Oriented Synthesis
The structural framework of imidazolidine-2,4-dione is exceptionally well-suited for combinatorial chemistry and diversity-oriented synthesis (DOS). The ability to introduce substituents at positions N-1, N-3, and C-5 allows for the systematic generation of large libraries of related compounds with diverse functionalities. organic-chemistry.org
The use of multicomponent reactions (MCRs) is particularly synergistic with the goals of DOS. Efficient MCRs, like the Ugi reaction followed by a cyclization cascade, provide a platform for rapidly diversifying the hydantoin scaffold. mdpi.com By varying the inputs of the MCR, chemists can generate a wide range of structurally distinct hydantoins, which is a practical approach for exploring chemical space in fields like medicinal chemistry. mdpi.com Similarly, strategies for synthesizing related imidazole-containing heterocycles, such as imidazo[2,1-a]isoquinolines, demonstrate how a core structure can be systematically modified to achieve structural and substituent diversity. nih.gov This approach is crucial for discovering new molecules with novel properties.
Role in Materials Science and Polymer Chemistry
The application of imidazolidine-2,4-diones in materials science is rooted in the principles of supramolecular chemistry and crystal engineering. The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an ideal motif for constructing ordered, self-assembling systems through non-covalent interactions. encyclopedia.pub
Crystal engineering strategies focus on controlling how molecules pack in the solid state to dictate the bulk properties of the material. nih.govresearchgate.net Research has shown that by systematically altering weak non-covalent interactions, it is possible to tune the mechanical properties of molecular crystals. bldpharm.com For instance, by replacing a supramolecular precursor with a molecular equivalent in a hydrogen-bonded system, researchers have been able to switch a crystal's mechanical response from plastically bendable to elastically bendable. bldpharm.com The well-defined hydrogen bonding patterns of the hydantoin scaffold make it a promising candidate for designing new "smart" materials with tailored mechanical, optical, or electronic properties.
Catalytic Applications and Organocatalysis
The imidazolidine (B613845) ring system has shown significant potential in the field of organocatalysis. While research has focused more on close analogs, the findings have strong implications for imidazolidine-2,4-diones. Specifically, imidazolidine-4-thiones have been identified as a class of prebiotic organocatalysts capable of facilitating challenging reactions like the α-alkylation of aldehydes. nih.gov
In these studies, a library of different organocatalysts was synthesized, and their catalytic activity was evaluated, revealing that preferentially formed structures exhibited superior activity and enantioselectivity. nih.gov The catalytic cycle involves the interplay of multiple reactive centers within the heterocyclic ring. nih.gov This suggests that the imidazolidine-2,4-dione scaffold, which shares the core heterocyclic structure, could be similarly exploited. By functionalizing the ring, it may be possible to design novel organocatalysts for a variety of chemical transformations.
Supramolecular Chemistry and Crystal Engineering of Hydantoin Scaffolds
The predictable and robust hydrogen-bonding capabilities of the imidazolidine-2,4-dione ring make it a model system for studies in supramolecular chemistry and crystal engineering. encyclopedia.pub The N-H donor and C=O acceptor groups readily form intermolecular N-H···O hydrogen bonds, which act as reliable "supramolecular synthons" to guide the self-assembly of molecules into well-defined, higher-order architectures. encyclopedia.pubresearchgate.net
Detailed analysis of substituted hydantoins has revealed several recurring hydrogen-bonding motifs. encyclopedia.pub These synthons dictate the final crystal packing, leading to one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. encyclopedia.pub The ability of the imidazole (B134444) ring to act as an excellent hydrogen bond donor is a key factor in its ability to bind other molecules and form these complex assemblies. By understanding and controlling these non-covalent interactions, researchers can engineer crystals with specific properties, a foundational goal of materials science. bldpharm.com
The table below details some of the supramolecular synthons observed in the crystal structures of substituted hydantoins.
| Synthon Motif | Description | Resulting Architecture | Reference |
| R²₂(8) | A cyclic motif formed by pairs of N-H···O hydrogen bonds between two hydantoin molecules. | Forms frameworks or chains depending on further interactions. | encyclopedia.pub |
| C¹₁(4) | A chain motif where a single carbonyl oxygen acts as a double acceptor for N-H donors. | One-dimensional network. | encyclopedia.pub |
| R⁴₄(17) | A larger ring synthon formed by four hydantoin molecules, creating molecular sheets. | Two-dimensional sheets. | encyclopedia.pub |
Precursors in the Synthesis of Specific Amino Acid Derivatives
Imidazolidine-2,4-diones (hydantoins) are not only synthesized from amino acids but also serve as important precursors for the synthesis of α-amino acids, particularly non-natural and isotopically labeled variants. nih.gov The hydrolysis of the hydantoin ring provides a direct route to the corresponding amino acid.
This conversion typically proceeds in two steps:
Ring Opening : The hydantoin ring is first hydrolyzed to an N-carbamoyl-amino acid. This step can be achieved chemically with acids or bases or enzymatically using a class of enzymes known as hydantoinases or dihydropyrimidinases. encyclopedia.pub
Decarbamoylation : The resulting N-carbamoyl-amino acid is then converted to the final amino acid, often through further hydrolysis or by the action of an N-carbamoylase enzyme.
Development of Chemical Sensors Based on Imidazolidine Ring Systems
The core imidazole structure within the imidazolidine-2,4-dione ring possesses electronic properties that make it suitable for the development of chemical sensors. Imidazole-based compounds have been successfully designed as fluorescent and colorimetric chemosensors for detecting a variety of analytes, including metal ions and anions.
The nitrogen atoms in the imidazole ring can act as binding sites for metal ions. This interaction can cause a change in the electronic structure of the molecule, leading to a detectable change in its optical properties, such as color (colorimetric) or fluorescence (fluorometric). For example, a synthesized cyanine@imidazole derivative was shown to be a sensitive sensor for various metal ions, exhibiting a distinct color change from pale green to blue or colorless upon binding.
The development of such sensors is a growing area of research, with potential applications in environmental monitoring and biological analysis. The imidazolidine-2,4-dione scaffold provides a robust and modifiable platform for creating new and selective chemosensors.
| Analyte (Metal Ion) | Observed Color Change | Detection Method | Reference |
| Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Pale Green to Blue | Colorimetric | |
| Cu²⁺ | Pale Green to Colorless | Colorimetric & Fluorometric (Quenching) |
Advanced Analytical Methodologies for the Characterization and Mechanistic Elucidation of 3 Methylamino Imidazolidine 2,4 Dione
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to elucidating the molecular structure of 3-(Methylamino)imidazolidine-2,4-dione.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to understand the connectivity and spatial relationships of atoms within the molecule. mdpi.com
In ¹H NMR spectra, the chemical shifts and coupling constants of hydrogen atoms provide insights into their chemical environment and proximity to other nuclei. researchgate.net For instance, the protons of the methylamino group, the imidazolidine (B613845) ring, and any associated substituents will exhibit characteristic signals. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the molecular framework. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, aiding in the determination of the molecule's conformation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~170 |
| C4 (C=O) | - | ~155 |
| C5 (CH₂) | ~3.9 | ~45 |
| N-CH₃ | ~2.8 | ~30 |
| NH | Variable | - |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cznih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the compound in various matrices. researchgate.net LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity for targeted analysis. researchgate.net
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the NIST WebBook entry for the related compound 3-methyl-2,4-imidazolidinedione (CAS 6843-45-4) shows a molecular weight of 114.1026 g/mol . nist.gov A similar analysis of this compound would be expected to show a molecular ion peak corresponding to its specific molecular weight, along with characteristic fragment ions resulting from the cleavage of the methylamino group and the imidazolidine ring.
Table 2: Key Mass Spectrometry Data for Related Imidazolidinedione Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| 3-Methyl-2,4-imidazolidinedione | C₄H₆N₂O₂ | 114.1026 | 6843-45-4 nist.gov |
| 3-Methyl-5,5-diphenyl-2,4-imidazolidinedione | C₁₆H₁₄N₂O₂ | 266.2946 | 4224-00-4 nist.gov |
| 3-[(Dimethylamino)methyl]imidazolidine-2,4-dione | C₆H₁₁N₃O₂ | - | 20350465 (CID) nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Key characteristic absorption bands for this compound would include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amino group.
C=O stretching: Strong absorption bands typically in the range of 1650-1750 cm⁻¹ due to the two carbonyl groups in the imidazolidine-2,4-dione ring.
C-N stretching: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the various C-N bonds in the molecule.
Studies on related compounds like imidazolidine-2-thione have used IR spectroscopy to assign principal bands by comparing spectra of deuterated and substituted analogs. rsc.org Similarly, the IR spectra of other imidazolidine derivatives have been used for structural characterization. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
While a crystal structure for this compound itself was not found in the provided search results, the crystal structure of a related compound, 3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione, has been reported. nih.gov In this structure, the dihedral angle between the benzene (B151609) ring and the imidazolidine ring was determined to be 7.1(5)°. nih.gov Such analysis for this compound would reveal the planarity of the imidazolidine ring and the orientation of the methylamino substituent.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components in a mixture with high resolution. nih.gov By using a suitable stationary phase and mobile phase, impurities can be detected and quantified. nih.gov
LC-MS and LC-MS/MS are also powerful tools for purity assessment, providing both separation and mass identification of any impurities. lcms.czresearchgate.net These techniques are highly sensitive and can detect even trace levels of byproducts or degradation products. researchgate.net The development of validated chromatographic methods is crucial in pharmaceutical applications to ensure the quality and consistency of the compound. nih.gov
Spectroscopic Probes for Reaction Monitoring and Kinetic Studies
Spectroscopic techniques can be employed as probes to monitor chemical reactions involving this compound in real-time and to conduct kinetic studies. For instance, changes in the UV-Vis absorption spectrum can be used to follow the formation or consumption of chromophoric species during a reaction.
NMR spectroscopy can also be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals over time. This allows for the determination of reaction rates and the identification of any reaction intermediates. While specific examples for this compound are not available, the principles of using spectroscopic probes for reaction monitoring are well-established in chemical kinetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 3-(methylamino)imidazolidine-2,4-dione derivatives?
- Answer : Derivatives are typically synthesized via condensation reactions between substituted amines and glyoxals or ureas. For example, chiral acid catalysts (e.g., phosphoric acids) enable enantioselective synthesis of hydantoins . Characterization involves LC/MS for purity assessment (>95% purity in most cases) and NMR (¹H/¹³C) to confirm structural integrity. For instance, ¹H NMR peaks between δ 1.6–3.0 ppm often indicate methyl or propyl substituents, while carbonyl groups (C=O) appear at ~170–180 ppm in ¹³C NMR .
Q. How does the hydantoin core structure influence pharmacological activity?
- Answer : The imidazolidine-2,4-dione ring provides a rigid scaffold that enhances binding affinity to biological targets. For example, phenytoin (a hydantoin derivative) exhibits antiepileptic activity by blocking voltage-gated sodium channels. Substituents like aryl or alkyl groups at the 5-position modulate bioavailability and target specificity .
Q. What analytical techniques are critical for resolving structural ambiguities in substituted hydantoins?
- Answer : X-ray crystallography (e.g., triclinic crystal systems with space group P1) resolves stereochemical configurations, while HPLC with chiral columns (e.g., Astec® Cellulose DMP) distinguishes enantiomers. Polarimetry and IR spectroscopy further validate functional groups like amides (C=O stretch at ~1685–1738 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound derivatives?
- Answer : Asymmetric catalysis using chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess (ee). Reaction conditions (solvent polarity, temperature) must be tuned to minimize racemization. For example, low-temperature (-20°C) reactions in dichloromethane improve stereocontrol .
Q. What strategies address contradictions in pharmacological data across hydantoin derivatives?
- Answer : Functional group topology significantly impacts activity. For instance, 3-[2-(phenoxy)-4-pyridyl] derivatives show CNS-targeted activity (e.g., cognitive dysfunction treatment), while 5-(naphthalen-1-yl) analogs exhibit antifungal properties. In vitro assays (e.g., MIC tests) and molecular docking studies reconcile discrepancies by correlating substituent effects with target binding .
Q. How do crystallographic parameters inform material properties of hydantoin-based compounds?
- Answer : Crystal packing analysis (e.g., unit cell dimensions a = 12.7 Å, b = 13.3 Å, c = 18.9 Å) reveals hydrogen-bonding networks critical for stability. Triclinic systems with high Tmin/Tmax ratios (0.031–0.215) indicate low symmetry but high thermal resilience, relevant for solid-state drug formulations .
Q. What mechanistic insights explain the reactivity of hydantoins in nucleophilic substitutions?
- Answer : The electron-withdrawing carbonyl groups activate the imidazolidine ring for nucleophilic attack. For example, sodium hydroxide consumption assays demonstrate that 5,5-diphenyl derivatives undergo hydrolysis at the C2 position, forming urea intermediates. Kinetic studies (pseudo-first-order conditions) reveal rate dependence on solvent dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
